4-({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid
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Overview
Description
- Its IUPAC name is (3R)-N-tert-butoxycarbonyl-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid .
- This compound plays a crucial role in pharmaceutical research and drug development.
4-({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid: is a chemical compound with the molecular formula .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the method, which allows for the introduction of the fluorinated phenyl group. Other methods include .
Reaction Conditions: These reactions typically occur under mild conditions, using palladium catalysts and suitable bases.
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it is synthesized in research laboratories for further studies.
Chemical Reactions Analysis
Reactions: It can undergo various reactions, including , , and .
Common Reagents and Conditions: Reagents like and are used. Conditions are often .
Major Products: The major product is the fully protected amino acid, which serves as an intermediate in subsequent reactions.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for more complex molecules.
Biology: It may be employed in peptide synthesis or as a probe for studying protein interactions.
Industry: While not directly used on an industrial scale, its derivatives contribute to drug development.
Mechanism of Action
- The exact mechanism of action for this compound depends on its derivatives. it likely involves interactions with specific receptors or enzymes .
- Further studies are needed to elucidate the precise molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other related compounds include 4-(4-fluorophenyl)butanoic acid (CAS: 589-06-0), which lacks the thiazole ring but shares the fluorinated phenyl group
Uniqueness: The thiazole ring and the tert-butoxycarbonyl (Boc) protecting group make our compound distinct.
Properties
Molecular Formula |
C15H15FN2O3S |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-[[2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C15H15FN2O3S/c1-9-13(14(21)17-8-2-3-12(19)20)22-15(18-9)10-4-6-11(16)7-5-10/h4-7H,2-3,8H2,1H3,(H,17,21)(H,19,20) |
InChI Key |
JUEBFVXBUDDKBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
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